molecular formula C18H18F5N3O2 B12239134 2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine

2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine

Cat. No.: B12239134
M. Wt: 403.3 g/mol
InChI Key: NBIDQYDIEJMEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features both difluoromethoxy and trifluoromethyl groups. These fluorinated groups are known for their significant impact on the compound’s chemical properties, including increased metabolic stability and lipophilicity, which are beneficial in pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and halides .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds are beneficial.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethylpyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole
  • Elexacaftor (N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide)

Uniqueness

2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of difluoromethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule in various scientific and industrial applications .

Properties

Molecular Formula

C18H18F5N3O2

Molecular Weight

403.3 g/mol

IUPAC Name

2-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H18F5N3O2/c19-16(20)28-14-4-2-1-3-12(14)11-26-9-6-13(7-10-26)27-17-24-8-5-15(25-17)18(21,22)23/h1-5,8,13,16H,6-7,9-11H2

InChI Key

NBIDQYDIEJMEQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=CC=CC=C3OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.